molecular formula C19H17F2N3O6 B12286463 3-Acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate

3-Acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate

Cat. No.: B12286463
M. Wt: 421.4 g/mol
InChI Key: UHOOSSHYEJGPLH-UHFFFAOYSA-N
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Description

3-Acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, acetyl, nitro, dimethylamino, and difluorobenzoate. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate involves multiple steps, each requiring specific reagents and conditions. One of the synthetic routes includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro to amine derivatives.

    Reduction: Formation of alcohol derivatives from acetyl groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate: A closely related compound with similar functional groups.

    4-(Dimethylamino)-3,5-difluorobenzoic acid: Shares the dimethylamino and difluorobenzoate groups.

Uniqueness

3-Acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific applications where other compounds may not be as effective.

Properties

Molecular Formula

C19H17F2N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

(3-acetamido-6-acetyl-2-nitrophenyl) 4-(dimethylamino)-3,5-difluorobenzoate

InChI

InChI=1S/C19H17F2N3O6/c1-9(25)12-5-6-15(22-10(2)26)17(24(28)29)18(12)30-19(27)11-7-13(20)16(23(3)4)14(21)8-11/h5-8H,1-4H3,(H,22,26)

InChI Key

UHOOSSHYEJGPLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])OC(=O)C2=CC(=C(C(=C2)F)N(C)C)F

Origin of Product

United States

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